molecular formula C10H12BrNO B13297913 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13297913
M. Wt: 242.11 g/mol
InChI Key: RGHXYHAQUZYVNI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class of compounds. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Chemical Reactions Analysis

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents such as bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects by binding to various receptors and enzymes in the body. For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar benzofuran derivatives. Some similar compounds include 5-Bromo-2,3-dihydro-1-benzofuran, 2-Methyl-2,3-dihydrobenzofuran, and 5-Bromo-3-iodo-2,3-dihydrobenzofuran . These compounds share the benzofuran core structure but differ in their substituents, which can influence their biological activities and applications. The presence of different substituents, such as bromine, methyl, or iodine, can affect the compound’s reactivity, solubility, and overall pharmacological profile.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H12BrNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3

InChI Key

RGHXYHAQUZYVNI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

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